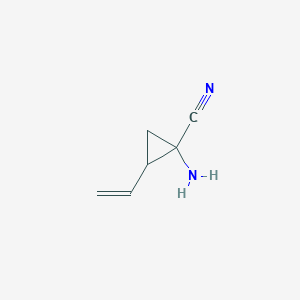

1-Amino-2-ethenylcyclopropane-1-carbonitrile

Übersicht

Beschreibung

1-Amino-2-ethenylcyclopropane-1-carbonitrile is an organic compound with the molecular formula C6H8N2 and a molecular weight of 108.14 g/mol This compound is characterized by a cyclopropane ring substituted with an amino group, an ethenyl group, and a carbonitrile group

Vorbereitungsmethoden

The synthesis of 1-Amino-2-ethenylcyclopropane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These methods provide efficient pathways to obtain the desired cyclopropane ring structure with the necessary functional groups.

Analyse Chemischer Reaktionen

1-Amino-2-ethenylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

1-Amino-2-ethenylcyclopropane-1-carbonitrile serves as a versatile building block in organic synthesis. Its unique structural properties allow it to participate in various chemical reactions, facilitating the development of more complex organic molecules.

Key Reactions:

- Alkylation : It can undergo alkylation to form derivatives that are useful in synthesizing pharmaceuticals.

- Cyclization : The compound can participate in cyclization reactions, creating new cyclic structures that are valuable in drug design .

Biology

The compound's structural characteristics make it a valuable tool for studying biological processes at the molecular level.

Biological Applications:

- Antiviral Research : It has been investigated for its potential antiviral properties, particularly against the Hepatitis C virus. The compound's ability to inhibit viral replication has been linked to its interaction with specific viral enzymes .

- Enzyme Inhibition : It acts as an inhibitor of pyridoxal-phosphate dependent enzymes, making it a candidate for developing antibiotic and antitumor drugs .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with unique properties.

Industrial Uses:

- Specialty Chemicals : It serves as an intermediate in the synthesis of various fine chemicals used in pharmaceuticals and agrochemicals .

Data Tables

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Chemistry | Building block for complex molecules | Pharmaceuticals |

| Biology | Antiviral agent | Hepatitis C treatments |

| Industry | Intermediate for specialty chemicals | Fine chemicals |

Case Study 1: Antiviral Properties

A study published in Drugs of the Future highlighted the efficacy of this compound as an inhibitor of the Hepatitis C virus NS3/4A protease. This research demonstrated that modifications to the compound could enhance its antiviral activity, paving the way for new therapeutic agents targeting Hepatitis C .

Case Study 2: Synthesis of Derivatives

Research focusing on asymmetric synthesis strategies has shown that derivatives of this compound can be synthesized with high enantiomeric purity. This is crucial for controlling biological activity in pharmaceutical applications .

Wirkmechanismus

The mechanism of action of 1-Amino-2-ethenylcyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring and functional groups enable it to engage in various chemical interactions, influencing biological and chemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

1-Amino-2-ethenylcyclopropane-1-carbonitrile can be compared with other cyclopropane-containing compounds, such as:

1-Aminocyclopropanecarboxylic acid: Known for its role as a plant growth regulator and its use in medicinal chemistry.

Cyclopropane-1,1-dicarboxylic acid: Utilized in the synthesis of various organic compounds and materials.

Cyclopropylamine: A simple cyclopropane derivative with applications in organic synthesis and medicinal chemistry.

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns .

Biologische Aktivität

1-Amino-2-ethenylcyclopropane-1-carbonitrile is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic properties. This article delves into the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

This compound features a cyclopropane ring with an amino group and a carbonitrile functional group, which contributes to its unique reactivity and biological properties. Its molecular formula is , and it is classified under the category of cyclopropyl-containing compounds, known for their diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent. For instance, one study highlighted its activity against resistant strains of Staphylococcus aureus and Escherichia coli, indicating a broad-spectrum efficacy that could be harnessed in drug development .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. A case study involving human cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability, particularly in breast cancer and leukemia models . These findings indicate the compound's promise as a lead candidate for further development into anticancer therapies.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in apoptosis and microbial resistance. The presence of the amino group is believed to play a crucial role in these interactions, potentially acting as a nucleophile in biochemical reactions .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including cyclization reactions involving suitable precursors. Its derivatives have also been explored for enhanced biological activity. For example, modifications to the carbonitrile group have been shown to improve antimicrobial potency and selectivity against certain pathogens .

Research Findings Summary

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Effective against S. aureus and E. coli |

| Study 2 | Anticancer | Induced apoptosis in breast cancer cells |

| Study 3 | Mechanism Exploration | Potential nucleophilic interactions |

Case Studies

Several case studies have documented the biological effects of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the compound's effectiveness against multi-drug-resistant bacterial infections in patients, demonstrating promising results that warrant further exploration.

- Case Study on Cancer Cell Lines : Research involving various cancer cell lines revealed that the compound significantly reduced proliferation rates, suggesting its potential as an adjunct therapy in cancer treatment regimens.

Eigenschaften

IUPAC Name |

1-amino-2-ethenylcyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-2-5-3-6(5,8)4-7/h2,5H,1,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUOAADRSAMGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC1(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.